molecular formula C25H21N5O2 B5775221 N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine

N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine

Cat. No.: B5775221
M. Wt: 423.5 g/mol
InChI Key: FCKWNKUEZFLLMM-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with nitro and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine typically involves multi-step organic reactionsThe final step involves the formation of the imine linkage with 4-methylphenyl ethylideneamine under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imine linkage can form reversible covalent bonds with nucleophilic sites on proteins. This dual functionality allows the compound to modulate enzyme activity and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine is unique due to its combination of a pyrimidine core with nitro and phenyl substitutions, which imparts specific electronic and steric properties. This makes it particularly effective in applications requiring precise molecular interactions .

Properties

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-17-13-15-19(16-14-17)18(2)28-29-25-26-22(20-9-5-3-6-10-20)24(30(31)32)23(27-25)21-11-7-4-8-12-21/h3-16H,1-2H3,(H,26,27,29)/b28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKWNKUEZFLLMM-MTDXEUNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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